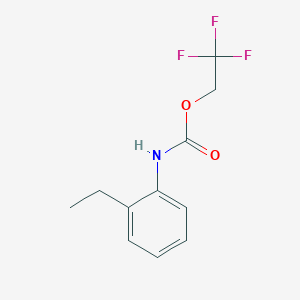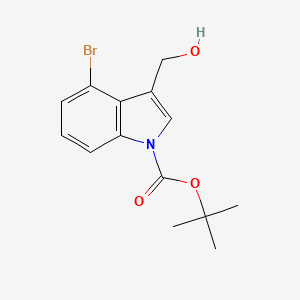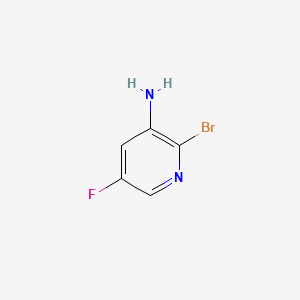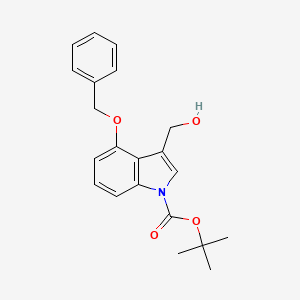
3-(3-Bromopropyl)-1,3-oxazolidin-2-one
Übersicht
Beschreibung
3-(3-Bromopropyl)-1,3-oxazolidin-2-one, also known as 3-bromopropyloxazolidin-2-one, is an organic compound with a unique structure. It is a cyclic compound with a five-membered ring, and is composed of three carbon atoms, two oxygen atoms, and one bromine atom. This compound has been studied extensively in both laboratory settings and in vivo, due to its interesting properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry
Framework in Synthetic Organic Chemistry : The 1,3-oxazolidin-2-one nucleus, including compounds like 3-(3-Bromopropyl)-1,3-oxazolidin-2-one, is a significant framework in synthetic organic chemistry. It is noted for its use in constructing the oxazolidin-2-one ring, which is rare in natural product chemistry but highly regarded in synthetic organic chemistry. This compound is also utilized as protective groups for the 1,2-aminoalcohol system and is a part of pharmaceuticals like Linezolid, an antibacterial drug (Zappia et al., 2007).
Enzymatic Synthesis and Kinetic Modeling : Oxazolidinones, including 3-(3-Bromopropyl)-1,3-oxazolidin-2-one, have been the subject of enzymatic synthesis studies using various substances like 2-aminoalochol and dimethyl carbonate. These studies have involved the mechanism and kinetic modeling of consecutive reactions to produce different oxazolidinones (Yadav & Pawar, 2014).
Involvement in Cycloadditions and Synthesis of Complex Molecules : This compound has been used in intermolecular gold-catalyzed [2+2] cycloadditions to alkenes. Such transformations are valuable for creating highly substituted cyclobutane derivatives with complete regio- and stereocontrol (Faustino et al., 2012).
Electrochemical Synthesis : There has been research on the electrochemical synthesis of oxazolidin-2-ones, which includes the synthesis of potential enzyme inhibitors. This method is notable for its high selectivity and efficient conversion processes (Martre et al., 1995).
Pharmacological and Biological Research
Antibacterial Activity : Studies have been conducted on oxazolidin-2-ones, such as 3-(3-Bromopropyl)-1,3-oxazolidin-2-one, for their antibacterial activity. This research is particularly focused on their use against methicillin-resistant Staphylococcus aureus (MRSA) strains, showcasing their potential as antibacterial agents (Córdova-Guerrero et al., 2014).
Use in Chemical Synthesis of Biologically Active Compounds : Oxazolidin-2-ones have been utilized in the chemical synthesis of biologically active compounds. They are valuable as intermediates in the synthesis of N-alkyl-β-amino acids, which have numerous applications in medicinal chemistry (Hughes & Sleebs, 2008).
Catalysis and Reaction Studies : Research has been carried out on the palladium-catalyzed N-arylation of 2-oxazolidinones, which includes derivatives like 3-(3-Bromopropyl)-1,3-oxazolidin-2-one. This process is significant for producing 3-aryl-2-oxazolidinones, which are useful in various chemical syntheses (Cacchi et al., 2001).
Eigenschaften
IUPAC Name |
3-(3-bromopropyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO2/c7-2-1-3-8-4-5-10-6(8)9/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUSZVOVNZLPCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine](/img/structure/B1372706.png)




![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B1372711.png)

![2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid](/img/structure/B1372718.png)



![tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372725.png)